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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate

experiments aimed at improving the therapeutic index of Tranexamic Acid (TXA).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tranexamic Acid?

A1: Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine.[1][2] Its primary

antifibrinolytic effect is achieved by reversibly and competitively blocking the lysine-binding

sites on plasminogen.[2][3][4] This action prevents plasminogen from converting to plasmin, a

key enzyme responsible for the degradation of fibrin clots. By inhibiting fibrinolysis, TXA helps

to stabilize existing blood clots and reduce bleeding.[3][4] At higher concentrations, it can also

non-competitively inhibit plasmin directly.[5]

Q2: What are the main dose-limiting toxicities of systemic TXA administration?

A2: The most significant dose-limiting toxicities associated with systemic TXA are

thromboembolic events and seizures.[6][7] Although large studies have not demonstrated a

significant increase in the risk of venous or arterial thrombosis, it remains a theoretical concern

due to its antifibrinolytic mechanism.[7][8] Seizures are a more prominent concern, particularly

at high doses, in patients with renal impairment, and during cardiovascular surgery.[1][9] The

proposed mechanism for TXA-induced seizures is the inhibition of inhibitory neurotransmitter
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receptors, specifically GABA(A) and glycine receptors in the central nervous system.[1][4][10]

[11]

Q3: What are the leading strategies to improve the therapeutic index of TXA?

A3: The primary strategies focus on maximizing local efficacy while minimizing systemic

exposure and associated toxicities. These include:

Localized and Topical Delivery: Applying TXA directly to the site of bleeding (e.g., surgical

wounds) can achieve high local concentrations to control hemorrhage with minimal systemic

absorption, thereby reducing the risk of systemic side effects like thrombosis and seizures.[8]

[12][13][14]

Advanced Drug Delivery Systems: Encapsulating TXA in novel formulations such as

liposomes, hydrogels, and polymeric micelles can enhance its delivery to target tissues (e.g.,

the epidermis for treating melasma) and control its release, potentially lowering the required

systemic dose and improving its safety profile.[3][15][16][17][18][19]

Dose Optimization: Reducing the total administered dose is a straightforward method to

lower the risk of toxicity.[9] Studies are ongoing to determine the lowest effective dose for

various indications.

Combination Therapies: In some contexts, combining TXA with other agents, such as

anticoagulants or antiplatelet drugs, is being explored to balance hemostasis and thrombosis

risk.[20][21][22][23]

Q4: How can the antifibrinolytic activity of a novel TXA formulation be assessed?

A4: The activity can be measured using several in vitro assays:

Euglobulin Clot Lysis Time (ECLT): A classic global assay that measures the time it takes for

a clot formed from the euglobulin fraction of plasma to lyse.[24][25][26][27] A longer lysis

time in the presence of TXA indicates greater antifibrinolytic activity.

Chromogenic Plasminogen Activation Assays: These assays measure the ability of TXA to

inhibit the tPA-mediated conversion of plasminogen to plasmin. The amount of plasmin

generated is quantified by its action on a chromogenic substrate.[28][29][30][31]
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Viscoelastic Assays (TEG/ROTEM): Thromboelastography (TEG) and Rotational

Thromboelastometry (ROTEM) are whole-blood assays that provide a dynamic measure of

clot formation, strength, and lysis.[32][33][34][35] They can effectively demonstrate the

inhibitory effect of TXA on fibrinolysis.[32][33]

Troubleshooting Guide
Issue 1: TXA Precipitation in Solution

Q: My TXA solution is forming a precipitate after preparation. What could be the cause and

how can I fix it?

A: TXA is highly soluble in water and aqueous buffers like PBS.[29] Precipitation is

uncommon but can occur due to several factors:

Low Temperature: While TXA is stable at a range of temperatures, storing concentrated

solutions at 4°C or freezing at -20°C can sometimes lead to crystallization. It is

recommended to store solutions at room temperature unless specified otherwise.[25]

Buffer Composition: Although rare, high concentrations of certain salts or extreme pH

values in your buffer could potentially reduce TXA solubility. Ensure your buffer pH is

within a neutral range (pH 6.5-8.0).[36]

Solution: Gently warm the solution to room temperature and vortex. If precipitation

persists, prepare a fresh solution. For experimental buffers, consider preparing TXA

stock in water or saline and adding it to the final buffer at the desired concentration.

Issue 2: Inconsistent Results in Fibrinolysis Assays

Q: I am observing high variability in my Euglobulin Clot Lysis Time (ECLT) assay when

testing TXA. What are the potential sources of error?

A: The ECLT assay is sensitive and requires careful technique:

Sample Handling: Blood samples must be collected in chilled citrate tubes and kept on

ice. Centrifugation should be performed at 4°C to minimize protein degradation.[24][26]
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Precipitation Step: The acidification step to precipitate the euglobulin fraction is critical.

Ensure the pH is accurately adjusted (typically to 5.9) and the incubation on ice is

consistent.[25]

Reagent Quality: The quality of thrombin used to initiate clotting can significantly impact

results. Use a consistent source and concentration.

Control Samples: Always run a parallel control with a standard plasma sample to

account for inter-assay variability.[24]

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays

Q: I am seeing a decrease in cell viability in my control cell line treated with high

concentrations of TXA. Is this expected?

A: Yes, high concentrations of TXA can induce cytotoxicity in various cell types, including

chondrocytes, tenocytes, and osteoblasts.[37][38][39]

Mechanism: Studies suggest that TXA can induce apoptosis, potentially through a

caspase-3-dependent pathway.[37]

Dose and Time Dependence: Cytotoxicity is both dose- and time-dependent. For

example, some studies show significant reductions in chondrocyte viability at

concentrations of 50-100 mg/mL with exposure times of 24-48 hours.[38][40][41] Shorter

exposure times (e.g., 10 minutes) may not affect viability.[40][41]

Troubleshooting:

Dose-Response Curve: Perform a dose-response experiment to determine the non-

toxic concentration range for your specific cell line and experiment duration.

Positive Control: Include a known cytotoxic agent as a positive control in your viability

assay (e.g., MTT, XTT).

Assay Interference: While unlikely to be the primary cause of toxicity, consider the

possibility of TXA interfering with the assay chemistry itself. Run a cell-free control

with TXA and your viability reagent to check for any direct chemical reaction.
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Data Summary Tables
Table 1: Pharmacokinetic Properties of Tranexamic Acid

Parameter Oral Administration
Intravenous (IV)
Administration

Reference(s)

Bioavailability 30-50% 100% [9]

Time to Peak (Tmax) ~2.5 - 3 hours N/A [9][15]

Elimination Half-life ~11 hours ~2 hours [15]

Metabolism Minimal (~5%) Minimal [15]

Primary Excretion
Renal (>95%

unchanged)

Renal (>95%

unchanged)
[15]

Plasma Protein

Binding
~3% (to plasminogen) ~3% (to plasminogen) [9]

Table 2: In Vitro Cytotoxicity of Tranexamic Acid on Human Periarticular Tissues
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Cell Type
TXA
Concentration

Exposure Time
Effect on Cell
Viability

Reference

Tenocytes 100 mg/mL 4 hours
Significant

Reduction
[37]

1, 50, 100

mg/mL
24 hours

Significant

Reduction
[37]

Synoviocytes
1, 50, 100

mg/mL
4 hours

Significant

Reduction
[37]

50, 100 mg/mL 24 hours
Significant

Reduction
[37]

Chondrocytes 100 mg/mL 4 hours
Significant

Reduction
[37]

50, 100 mg/mL 24 hours
Significant

Reduction
[37]

20, 50, 70

mg/mL
10 minutes

No Significant

Effect
[40][41]

Experimental Protocols
1. Protocol: Euglobulin Clot Lysis Time (ECLT) Assay

Objective: To measure the overall fibrinolytic activity in plasma and assess the inhibitory

effect of TXA.

Materials:

Citrated platelet-poor plasma (PPP) from test subjects.

Ice-cold distilled water.

1% Acetic Acid.

Tris-buffered saline (TBS).
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Thrombin solution (e.g., 20 U/mL).

Refrigerated centrifuge, water bath (37°C), stopwatch.

Procedure:

Sample Collection: Collect whole blood into chilled 3.2% sodium citrate tubes. Keep on

ice.

Plasma Preparation: Centrifuge blood at 2000 x g for 15 minutes at 4°C. Carefully collect

the supernatant (platelet-poor plasma).

Euglobulin Precipitation: Dilute 0.5 mL of plasma with 9.5 mL of ice-cold distilled water in a

glass tube.

Acidify the diluted plasma to pH 5.3-5.9 by adding ~0.13 mL of 1% acetic acid.[42]

Incubate on ice for 15-30 minutes to allow the euglobulin fraction to precipitate.[24][25]

Centrifuge at 2000 x g for 10 minutes at 4°C.[42] Discard the supernatant.

Clot Formation: Resuspend the euglobulin pellet in 0.5 mL of TBS.

Add the TXA formulation or vehicle control to the resuspended euglobulin fraction.

Transfer the tube to a 37°C water bath. Add 50 µL of thrombin solution to initiate clotting.

[42] Start the stopwatch immediately.

Lysis Time Measurement: Observe the clot. The lysis time is the interval from the addition

of thrombin to the complete disappearance of the clot (or the release of a trapped air

bubble). Normal lysis time is typically > 2 hours; hyperfibrinolysis results in a shortened

time.[27]

2. Protocol: In Vitro Cell Viability (XTT Assay)

Objective: To determine the cytotoxic effect of a TXA formulation on a specific cell line.

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.ijmrhs.com/medical-research/evaluation-of-fibrinolytic-efficacy-of-averrhoa-bilimbi-linn-by-using-euglobulin-lysis-time-method.pdf
https://clotpedia.nl/docs/fibrinolysis-euglobulin-clot-lysis-time-eclt/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277746/
https://www.ijmrhs.com/medical-research/evaluation-of-fibrinolytic-efficacy-of-averrhoa-bilimbi-linn-by-using-euglobulin-lysis-time-method.pdf
https://www.ijmrhs.com/medical-research/evaluation-of-fibrinolytic-efficacy-of-averrhoa-bilimbi-linn-by-using-euglobulin-lysis-time-method.pdf
https://www.labcorp.com/tests/500055/euglobulin-lysis-time-elt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adherent cell line of interest (e.g., human chondrocytes).

Complete cell culture medium.

96-well cell culture plates.

TXA stock solution (dissolved in water or medium).[40]

XTT cell viability assay kit.

Microplate reader.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 8,000

cells/well) and incubate for 24-96 hours to allow for attachment and spreading.[40]

Treatment: Prepare serial dilutions of your TXA formulation in complete culture medium.

Remove the old medium from the cells and replace it with the medium containing different

concentrations of TXA (e.g., 0, 10, 20, 50, 100 mg/mL). Include a "no-cell" blank control

(medium only) and an "untreated cell" control.

Incubation: Incubate the plate for the desired exposure time (e.g., 4, 24, or 48 hours) at

37°C, 5% CO₂.

XTT Assay:

Prepare the XTT reagent according to the manufacturer's instructions.

Add the XTT solution to each well and incubate for the recommended time (typically 2-4

hours), allowing viable cells to metabolize the XTT into a colored formazan product.

Data Acquisition: Measure the absorbance of each well using a microplate reader at the

appropriate wavelength (e.g., 450 nm).

Analysis: Subtract the background absorbance (no-cell control) from all readings.

Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance
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of treated cells / Absorbance of untreated cells) * 100.

Visualizations
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Fibrinolysis Cascade
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Workflow: Screening Novel TXA Formulations for Improved Therapeutic Index

Step 1: Prepare Novel
TXA Formulation

(e.g., Liposome, Hydrogel)

Step 2: Physicochemical
Characterization

(Size, Encapsulation Efficiency)

Step 3: In Vitro Efficacy Assay
(e.g., Euglobulin Clot Lysis Time)

Step 4: In Vitro Toxicity Assay
(e.g., Cell Viability on Chondrocytes)

Step 5: Calculate
Therapeutic Index

(Efficacy vs. Toxicity)

Step 6: Select Lead
Formulation(s)

Improving the Therapeutic Index of TXA

Improved
Therapeutic Index

Maintain or Increase
Antifibrinolytic Efficacy

Decrease Systemic
Toxicity

Strategy:
Local/Topical Delivery

High local conc.Low systemic exposure

Strategy:
Nanoformulations

(Liposomes, Hydrogels)

Targeted deliveryControlled release

Strategy:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. clinician.com [clinician.com]

2. Tranexamic acid - Wikipedia [en.wikipedia.org]

3. Targeting delivery and minimizing epidermal diffusion of tranexamic acid by hyaluronic
acid-coated liposome nanogels for topical hyperpigmentation treatment - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

5. derangedphysiology.com [derangedphysiology.com]

6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

7. m.youtube.com [m.youtube.com]

8. Safety and Efficacy of Local Tranexamic Acid for the Prevention of Surgical Bleeding in
Soft-Tissue Surgery: A Review of the Literature and Recommendations for Plastic Surgery -
PMC [pmc.ncbi.nlm.nih.gov]

9. Tranexamic acid–associated seizures: Causes and treatment - PMC
[pmc.ncbi.nlm.nih.gov]

10. JCI - Understanding the TXA seizure connection [jci.org]

11. Tranexamic acid concentrations associated with human seizures inhibit glycine receptors
- PMC [pmc.ncbi.nlm.nih.gov]

12. Local tranexamic acid reduces surgical blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Safety and Efficacy of Local Tranexamic Acid for the Prevention of Surgical Bleeding in
Soft-Tissue Surgery: A Review of the Literature and Recommendations for Plastic Surgery -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. Topical application of tranexamic acid for the reduction of bleeding - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1214957?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214957?utm_src=pdf-custom-synthesis
https://www.clinician.com/articles/137361-tranexamic-acid-associated-seizures-features-mechanisms-and-treatment
https://en.wikipedia.org/wiki/Tranexamic_acid
https://pubmed.ncbi.nlm.nih.gov/34596008/
https://pubmed.ncbi.nlm.nih.gov/34596008/
https://pubmed.ncbi.nlm.nih.gov/34596008/
https://pubchem.ncbi.nlm.nih.gov/compound/Tranexamic-Acid
https://derangedphysiology.com/main/pharmacopeia/tranexamic-acid
https://dm5migu4zj3pb.cloudfront.net/manuscripts/66000/66724/cache/66724.2-20201218131325-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://m.youtube.com/watch?v=5KC1oPUxReA
https://pmc.ncbi.nlm.nih.gov/articles/PMC8860217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8860217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8860217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4738442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4738442/
https://www.jci.org/articles/view/66724
https://pmc.ncbi.nlm.nih.gov/articles/PMC3533541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3533541/
https://pubmed.ncbi.nlm.nih.gov/35108671/
https://pubmed.ncbi.nlm.nih.gov/35196701/
https://pubmed.ncbi.nlm.nih.gov/35196701/
https://pubmed.ncbi.nlm.nih.gov/35196701/
https://pubmed.ncbi.nlm.nih.gov/23881695/
https://pubmed.ncbi.nlm.nih.gov/23881695/
https://www.tandfonline.com/doi/abs/10.1080/17425247.2023.2206645
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. tandfonline.com [tandfonline.com]

17. researchgate.net [researchgate.net]

18. Novel formulations for topical delivery of tranexamic acid: assessing the need of
epidermal targeting for hyperpigmentation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

19. pubs.aip.org [pubs.aip.org]

20. academic.oup.com [academic.oup.com]

21. Effectiveness of different antithrombotic agents in combination with tranexamic acid for
venous thromboembolism prophylaxis and blood management after total knee replacement:
a prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]

22. Tranexamic acid use and risk of thrombosis in regular users ofantithrombotics
undergoing primary total knee arthroplasty: a prospectivecohort study - PMC
[pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]

25. Euglobulin Clot Lysis Time Reveals a High Frequency of Fibrinolytic Activation in Trauma
- PMC [pmc.ncbi.nlm.nih.gov]

26. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]

27. labcorp.com [labcorp.com]

28. grtc.ucsd.edu [grtc.ucsd.edu]

29. resources.novusbio.com [resources.novusbio.com]

30. content.abcam.com [content.abcam.com]

31. diapharma.com [diapharma.com]

32. Viscoelastic hemostatic fibrinogen assays detect fibrinolysis early - PMC
[pmc.ncbi.nlm.nih.gov]

33. openanesthesia.org [openanesthesia.org]

34. ecommons.luc.edu [ecommons.luc.edu]

35. derangedphysiology.com [derangedphysiology.com]

36. Novel formulations for topical delivery of tranexamic acid: assessing the need of
epidermal targeting for hyperpigmentation disorders | Semantic Scholar
[semanticscholar.org]

37. Tranexamic acid toxicity in human periarticular tissues - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.tandfonline.com/doi/full/10.1080/10717544.2021.1983081
https://www.researchgate.net/publication/393182187_Tranexamic_Acid-Based_Polymeric_Micellar_Hydrogel_for_Enhanced_Dermal_Delivery_and_Melanin_Reduction
https://pubmed.ncbi.nlm.nih.gov/37086183/
https://pubmed.ncbi.nlm.nih.gov/37086183/
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0163649/18116659/020161_1_5.0163649.pdf
https://academic.oup.com/europace/article/20/suppl_1/i71/4930121
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9811690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5770314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5770314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5770314/
https://www.researchgate.net/publication/366865868_Effectiveness_of_different_antithrombotic_agents_in_combination_with_tranexamic_acid_for_venous_thromboembolism_prophylaxis_and_blood_management_after_total_knee_replacement_a_prospective_randomized_s
https://clotpedia.nl/docs/fibrinolysis-euglobulin-clot-lysis-time-eclt/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277746/
https://www.practical-haemostasis.com/Fibrinolysis/eclt.html
https://www.labcorp.com/tests/500055/euglobulin-lysis-time-elt
https://grtc.ucsd.edu/_files/services/comparative-phenotyping/hematopathology/cpc-plasminogen-activity-assay.pdf
https://resources.novusbio.com/manual/Manual-KA0974-2270503.pdf
https://content.abcam.com/content/dam/abcam/product/documents/108/ab108894/Plasminogen-activator-Inhibitor-Type-1-Human-Chromogenic-Activity-Assay-protocol-book-v15-ab108894%20(website).pdf
https://diapharma.com/resources/plasminogen-plg/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5810948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5810948/
https://www.openanesthesia.org/keywords/viscoelastic-tests/
https://ecommons.luc.edu/cgi/viewcontent.cgi?article=1059&context=loyola_palmerresearchsymposium
https://derangedphysiology.com/main/required-reading/haematology-and-oncology/Chapter-107/viscoelastic-tests-clotting-function-teg-and-rotem
https://www.semanticscholar.org/paper/Novel-formulations-for-topical-delivery-of-acid%3A-of-Verma-Yadav/aca0baf2ad59f068c8a037055468a4f96af21b28
https://www.semanticscholar.org/paper/Novel-formulations-for-topical-delivery-of-acid%3A-of-Verma-Yadav/aca0baf2ad59f068c8a037055468a4f96af21b28
https://www.semanticscholar.org/paper/Novel-formulations-for-topical-delivery-of-acid%3A-of-Verma-Yadav/aca0baf2ad59f068c8a037055468a4f96af21b28
https://pmc.ncbi.nlm.nih.gov/articles/PMC6359888/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


38. cdn.mdedge.com [cdn.mdedge.com]

39. Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? |
springermedizin.de [springermedizin.de]

40. Short exposure to tranexamic acid does not affect, in vitro, the viability of human
chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

41. Short exposure to tranexamic acid does not affect, in vitro, the viability of human
chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

42. ijmrhs.com [ijmrhs.com]

To cite this document: BenchChem. [Technical Support Center: Tranexamic Acid (TXA)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214957#improving-the-therapeutic-index-of-
traxanox]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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